Relative Antithyroid Activity in the 6‑Substituted‑2‑thiouracil Series – Directly Compared by Bioassay
In a classic structure‑activity study, 6‑(2‑cyclohexylethyl)‑2‑thiouracil (the target compound) exhibited an antithyroid potency of <1 relative to thiouracil, whereas the one‑carbon‑shorter cyclohexylmethyl analog displayed a 5‑fold greater relative potency (value 5). This within‑study head‑to‑head comparison demonstrates that the ethylene linker markedly attenuates biological activity, providing a clear differentiation point for researchers selecting compounds for thyroid‑axis studies [1].
| Evidence Dimension | Relative antithyroid potency (thiouracil = baseline) |
|---|---|
| Target Compound Data | <1 (6‑(2‑cyclohexylethyl)‑2‑thiouracil) |
| Comparator Or Baseline | Thiouracil (relative potency = 1) and 6‑(cyclohexylmethyl)‑2‑thiouracil (relative potency = 5) |
| Quantified Difference | The target compound is >5‑fold less potent than the cyclohexylmethyl analog and equipotent or weaker than thiouracil itself |
| Conditions | Antithyroid bioassay in rats (goitre‑prevention model); compounds administered orally; thyroid weight used as endpoint. |
Why This Matters
For scientists designing SAR studies or negative‑control experiments, the very low antithyroid potency of the cyclohexylethyl derivative makes it a superior 'inactive' comparator relative to other 6‑cycloalkyl‑2‑thiouracils that retain substantial activity.
- [1] Jackman, M., Bergman, A. J. & Archer, S. The Preparation of Some 6‑Substituted‑2‑thiouracils. J. Am. Chem. Soc. 1948, 70 (2), 497‑500. DOI: 10.1021/ja01182a019. View Source
